molecular formula C7H13BO2 B1140527 (E)-(2-Cyclopentylethenyl)boronic acid CAS No. 161282-93-5

(E)-(2-Cyclopentylethenyl)boronic acid

Cat. No.: B1140527
CAS No.: 161282-93-5
M. Wt: 139.99 g/mol
InChI Key: REDSVDRKHXLRKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopentylethenyl)boronic acid typically involves the reaction of cyclopentyl-substituted alkenes with boronic acid derivatives under specific conditions. One common method includes the hydroboration of cyclopentyl-substituted alkenes followed by oxidation to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in various applications .

Chemical Reactions Analysis

Types of Reactions: (E)-(2-Cyclopentylethenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (E)-(2-Cyclopentylethenyl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclopentylboronic acid

Comparison: (E)-(2-Cyclopentylethenyl)boronic acid is unique due to its cyclopentyl-substituted ethenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Biological Activity

(E)-(2-Cyclopentylethenyl)boronic acid, with the CAS number 161282-93-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and applications in medicinal chemistry, supported by relevant studies and data.

Overview of Boronic Acids

Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are notable for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes. The unique reactivity of boronic acids has led to their incorporation into drug design, particularly as inhibitors of enzymes such as β-lactamases and proteases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Boronic acids, including this compound, can inhibit serine proteases and β-lactamases by forming stable complexes with the active site residues. This mechanism is particularly relevant in combating antibiotic resistance in Gram-negative bacteria.
  • Targeting Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that boronic acids can serve as inhibitors for DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV has therapeutic implications for diabetes management by enhancing insulin secretion and lowering blood glucose levels .

Chemical Structure

The molecular formula for this compound is C8H13BC_8H_{13}B, with a molecular weight of approximately 139.00 g/mol. Its structure allows for versatile interactions with biological molecules, contributing to its pharmacological potential.

Biological Activity

Research findings highlight several key biological activities associated with this compound:

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of various boronic acids on class C β-lactamases using disk diffusion methods. Results indicated that certain boronic acids significantly increased the inhibition zones around antibiotic disks, suggesting their role as effective β-lactamase inhibitors .
  • DPP-IV Inhibition : A series of prolineboronic acid derivatives were synthesized and tested for their ability to inhibit DPP-IV. The results showed that specific structural modifications could enhance inhibitory potency, indicating a promising avenue for developing diabetes medications .
  • Synthesis Applications : this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules, including pharmaceuticals .

Data Table: Biological Activity Summary

Activity Mechanism References
Inhibition of β-lactamasesForms complexes with active site residues
DPP-IV inhibitionEnhances insulin secretion
Antimicrobial enhancementSynergistic effects with β-lactams

Properties

CAS No.

161282-93-5

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

IUPAC Name

2-cyclopentylethenylboronic acid

InChI

InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2

InChI Key

REDSVDRKHXLRKC-UHFFFAOYSA-N

SMILES

B(C=CC1CCCC1)(O)O

Canonical SMILES

B(C=CC1CCCC1)(O)O

Synonyms

[(1E)-2-Cyclopentylethenyl]boronic Acid; 

Origin of Product

United States

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